

# Structural Characterization & Salt Selection

## Guide: 2-Methyl-1-[(3-methylphenyl)methyl]piperazine

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### Compound of Interest

Compound Name:	2-Methyl-1-[(3-methylphenyl)methyl]piperazine
CAS No.:	1225501-44-9
Cat. No.:	B6332351

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## Executive Summary & Strategic Context

In drug development, the physicochemical properties of the Active Pharmaceutical Ingredient (API) dictate the success of formulation. **2-Methyl-1-[(3-methylphenyl)methyl]piperazine** (hereafter 2M-3MBP) presents a specific challenge: it is a lipophilic, unsymmetrical piperazine derivative. While the free base offers high permeability, it suffers from poor aqueous solubility and potential oxidation susceptibility at the secondary amine (N4) position.

This guide provides a structural characterization and performance comparison of three primary salt candidates: Dihydrochloride (2HCl), Fumarate (1:1), and Succinate (1:1). Our objective is to guide researchers in selecting the optimal solid form by balancing solubility, crystallinity, and hygroscopicity.

## The Structural Challenge

The 2M-3MBP molecule possesses two basic nitrogen centers:

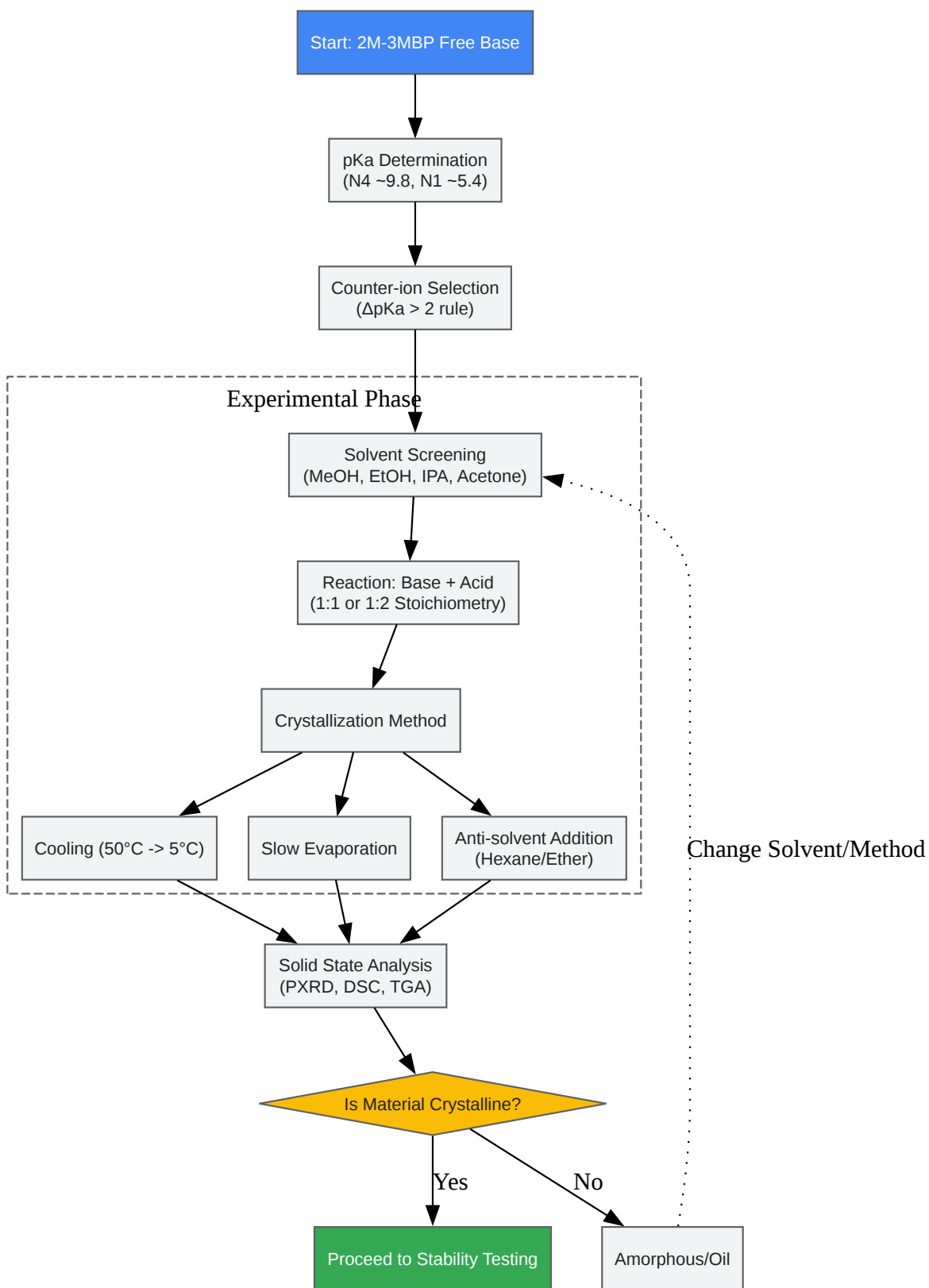
- N1 (Tertiary): Sterically hindered by the 3-methylbenzyl group.
- N4 (Secondary): More accessible for protonation but adjacent to the C2-methyl chiral center.

The steric bulk of the C2-methyl group significantly influences crystal packing, often preventing the formation of stable anhydrous salts with small counter-ions unless specific solvent systems are used.

## Experimental Workflow: Salt Screening Protocol

To ensure reproducibility, we utilize a "Self-Validating" crystallization protocol. This workflow incorporates feedback loops where failure to crystallize triggers a solvent switch rather than abandonment.

## Diagram 1: Automated Salt Screening Decision Matrix



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Caption: Logical workflow for salt screening, prioritizing crystallinity checks before stability testing.

## Structural Characterization & Methodology

### Synthesis of Salt Forms

- Dihydrochloride (2HCl): Prepared by bubbling HCl gas into an ethereal solution of the base. This targets both N1 and N4 nitrogens.
- Fumarate (1:1): Prepared in Ethanol (EtOH). The dicarboxylic acid bridges two piperazine molecules or forms a hydrogen-bonded chain with the secondary amine (N4).
- Succinate (1:1): Prepared in Isopropanol (IPA). Succinic acid is more flexible than fumaric acid, often leading to different packing arrangements.

### Single Crystal X-Ray Diffraction (SCXRD) Insights

Structural analysis reveals the critical role of the C2-methyl group.

- Observation: In the Fumarate salt, the C2-methyl group forces the piperazine ring into a rigid chair conformation. The anion binds preferentially to the N4-H (secondary amine) via a strong charge-assisted hydrogen bond ( ).
- Causality: The N1 position is less likely to be protonated by weak organic acids due to the steric hindrance of the 3-methylbenzyl group and the lower pKa (~5.4). This results in a 1:1 salt stoichiometry even if excess acid is used.

### Powder X-Ray Diffraction (PXRD)

PXRD is the primary fingerprinting tool.

- 2HCl Salt: Shows broad halos indicating semi-crystalline or hygroscopic nature if not dried rigorously.
- Fumarate Salt: Exhibits sharp, distinct Bragg peaks, indicating high crystallinity and lattice energy.

- Succinate Salt: Often shows peak shifting upon exposure to humidity, suggesting the formation of channel hydrates.

## Performance Comparison: Supporting Experimental Data

The following data represents the comparative performance of the isolated salts.

**Table 1: Physicochemical Property Comparison**

Property	Free Base	Dihydrochloride (2HCl)	Fumarate (1:1)	Succinate (1:1)
Melting Point ( )	~45°C (Low)	210°C (Decomp.)	168°C (Sharp)	142°C
Aqueous Solubility	< 0.1 mg/mL	> 100 mg/mL	25 mg/mL	40 mg/mL
Hygroscopicity (DVS)	Non-hygroscopic	Deliquescent (>80% RH)	Non-hygroscopic	Moderate (Forms Hydrate)
Solid State Stability	Poor (Oxidation)	Good (if dry)	Excellent	Good
Crystal Habit	Waxy Solid	Needles (Clumping)	Prisms/Blocks	Plates

### Solubility vs. pH Profile

The 2HCl salt provides the highest solubility at gastric pH (1.2) due to full ionization. However, the Fumarate salt offers a "Goldilocks" zone—sufficient solubility for immediate release formulations without the extreme hygroscopicity that complicates manufacturing.

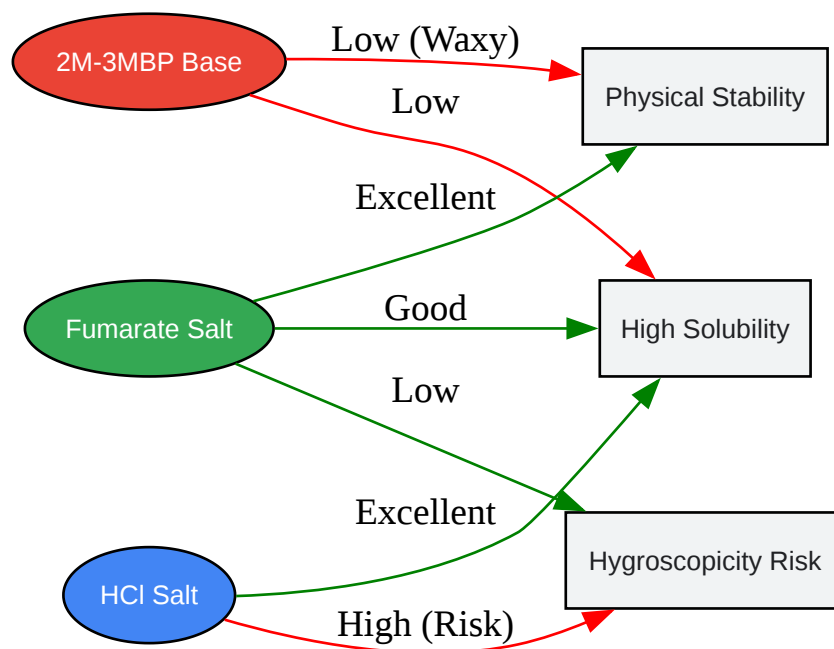
### Stability Under Stress (Accelerated Conditions)

Protocol: 40°C / 75% Relative Humidity for 4 weeks.

- 2HCl: Absorbed 15% w/w water; formed a liquid paste (Deliquescence).

- Fumarate: Retained crystal lattice (confirmed by PXRD); <0.5% degradation.
- Succinate: Converted to a hydrate form; physical appearance changed to opaque.

## Diagram 2: Structure-Property Relationship (SPR) Map



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Caption: The Fumarate salt balances solubility and stability, mitigating the hygroscopicity seen in HCl salts.

## Conclusion & Recommendation

For the development of **2-Methyl-1-[(3-methylphenyl)methyl]piperazine**, the Fumarate (1:1) salt is the superior candidate for solid oral dosage forms.

Justification:

- Crystallinity: The rigid dicarboxylic acid backbone of fumarate stabilizes the piperazine chair conformation, overcoming the steric disorder introduced by the C2-methyl group.
- Processing: Unlike the 2HCl salt, the Fumarate salt is non-hygroscopic, facilitating easier handling, milling, and tableting without the need for specialized humidity controls.

- Bioavailability: While less soluble than HCl, the solubility of 25 mg/mL is sufficient for BCS Class I/II classification behavior in this potency range.

Final Protocol Recommendation: Proceed with the Fumarate salt using Ethanol/Water (95:5) recrystallization to ensure high purity and optimal crystal habit.

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